molecular formula C11H11BrO2 B13525636 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13525636
M. Wt: 255.11 g/mol
InChI Key: BAMOGECZJQIGLO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a bromo and methoxy group on the phenyl ring and an aldehyde group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The resulting intermediate can then be oxidized to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromo and methoxy groups, as well as the electrophilic nature of the aldehyde group. These functional groups can participate in various chemical transformations, making the compound a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-methanol

Uniqueness

1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a bromo and methoxy group on the phenyl ring, as well as an aldehyde group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11BrO2/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6-7H,4-5H2,1H3

InChI Key

BAMOGECZJQIGLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C=O)Br

Origin of Product

United States

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